molecular formula C5H9NO4 B144289 (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide CAS No. 134958-98-8

(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide

Cat. No. B144289
M. Wt: 147.13 g/mol
InChI Key: DFPHHBUIVZEUBC-BXXZVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DHOCA, is a derivative of ribose and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and their inhibition by (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide results in reduced inflammation.

Biochemical And Physiological Effects

(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response. This allows for targeted inhibition of inflammation without affecting other physiological processes. However, one limitation of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to determine the optimal dosage and potential side effects of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide.
Conclusion:
In conclusion, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of specific enzymes involved in the inflammatory response makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves the reaction of ribose with hydroxylamine hydrochloride and sodium cyanoborohydride. This process results in the formation of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide as a white crystalline powder.

Scientific Research Applications

(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

134958-98-8

Product Name

(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R,3R,4R)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C5H9NO4/c6-5(9)4-3(8)2(7)1-10-4/h2-4,7-8H,1H2,(H2,6,9)/t2-,3-,4-/m1/s1

InChI Key

DFPHHBUIVZEUBC-BXXZVTAOSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)C(=O)N)O)O

SMILES

C1C(C(C(O1)C(=O)N)O)O

Canonical SMILES

C1C(C(C(O1)C(=O)N)O)O

synonyms

D-Ribonamide, 2,5-anhydro- (9CI)

Origin of Product

United States

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